molecular formula C18H22N4O2 B11983488 2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-furylmethylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-furylmethylidene]acetohydrazide

Cat. No.: B11983488
M. Wt: 326.4 g/mol
InChI Key: MWSWWEJOYHZNOA-CPNJWEJPSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-2-furylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a hydrazide moiety linked to a furan ring through a methylene bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-2-furylmethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound. This intermediate is then reacted with furfuraldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial process would also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-2-furylmethylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-2-furylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-2-furylmethylidene]acetohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde

Uniqueness

2-(4-benzyl-1-piperazinyl)-N’-[(E)-2-furylmethylidene]acetohydrazide stands out due to its unique combination of a piperazine ring, benzyl group, and furylmethylidene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H22N4O2/c23-18(20-19-13-17-7-4-12-24-17)15-22-10-8-21(9-11-22)14-16-5-2-1-3-6-16/h1-7,12-13H,8-11,14-15H2,(H,20,23)/b19-13+

InChI Key

MWSWWEJOYHZNOA-CPNJWEJPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CO3

solubility

>49 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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